molecular formula C19H20N2O3S2 B2706566 4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide CAS No. 923497-66-9

4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2706566
CAS No.: 923497-66-9
M. Wt: 388.5
InChI Key: VUWWEEOSNTZIOM-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide is a synthetic compound of significant research interest due to its hybrid molecular structure, which incorporates both a benzothiazole and a sulfonyl moiety. These pharmacophores are independently recognized for their relevance in medicinal chemistry. Benzothiazole derivatives have been extensively investigated and demonstrate a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties . Similarly, sulfonamide groups are well-established in scientific literature for their role as antibacterial agents, often acting as competitive inhibitors of essential bacterial enzymes like dihydropteroate synthetase (DHPS) . The strategic combination of these two bioactive fragments into a single molecule, as seen in this butanamide derivative, aligns with the contemporary research strategy of developing hybrid antimicrobials. This approach aims to create new chemical entities that can potentially combat multidrug-resistant bacterial strains, such as the ESKAPE pathogens, by leveraging multiple mechanisms of action or enhancing target affinity . Consequently, this compound serves as a valuable building block and probe for researchers exploring novel antibacterial therapies and investigating the structure-activity relationships of hybrid heterocyclic systems in chemical biology and drug discovery.

Properties

IUPAC Name

4-benzylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-14-7-5-10-16-18(14)21-19(25-16)20-17(22)11-6-12-26(23,24)13-15-8-3-2-4-9-15/h2-5,7-10H,6,11-13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWWEEOSNTZIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide typically involves the reaction of 4-methylbenzo[d]thiazol-2-amine with a suitable benzylsulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfoxides or thiols.

Scientific Research Applications

4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the benzo[d]thiazole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-benzothiazolyl)phenol
  • 1-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)thiourea
  • 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol

Uniqueness

4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylsulfonyl group provides a site for further chemical modifications, while the benzo[d]thiazole moiety offers potential for interactions with biological targets.

Biological Activity

4-(Benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H22N2O2SC_{19}H_{22}N_2O_2S, with a molecular weight of 350.45 g/mol. Its structure features a benzylsulfonyl group linked to a butanamide chain and a 4-methylbenzo[d]thiazole moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC19H22N2O2SC_{19}H_{22}N_2O_2S
Molecular Weight350.45 g/mol
CAS Number922472-36-4

Anticancer Activity

Recent studies have indicated that derivatives of thiazole and related compounds exhibit significant anticancer properties. The compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that it effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, the compound may activate caspase pathways, leading to programmed cell death in cancer cells. Additionally, it has been shown to inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK pathways.

Inhibition of Enzymes

The compound also exhibits inhibitory activity against certain enzymes relevant to disease processes. For example, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The compound demonstrated an IC50 value of 3.5 µM against AChE, suggesting potential therapeutic applications in enhancing cognitive function.

Case Studies

  • Cell Viability Assay : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability after 48 hours. The most effective concentration yielded an IC50 of 12 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to an increase in early and late apoptotic cells compared to untreated controls, confirming its role in promoting apoptosis.
  • Enzyme Inhibition Study : A comparative study assessed the inhibitory effects of several thiazole derivatives on AChE activity. The compound showed superior inhibition compared to standard drugs used in Alzheimer's treatment, highlighting its potential as a lead compound for further development.

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